3-Bromo-5-fluoro-2-methoxybenzoic acid

説明

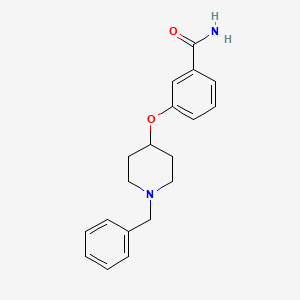

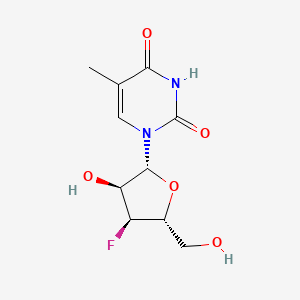

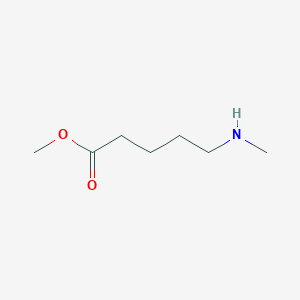

3-Bromo-5-fluoro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H6BrFO3 . It is a derivative of benzoic acid, which is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It’s important to note that the exact synthesis process can vary depending on the specific requirements of the reaction and the availability of starting materials.Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 231.043 Da .Chemical Reactions Analysis

As a benzoic acid derivative, this compound can participate in various chemical reactions. For instance, it can undergo amination reactions, where the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

This compound is a solid compound with a density of 1.6±0.1 g/cm3 . It has a boiling point of 338.8±27.0 °C at 760 mmHg . The compound is insoluble in water .科学的研究の応用

Synthesis and Chemical Applications

A study focused on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 3-Bromo-5-fluoro-2-methoxybenzoic acid, highlights the significance of brominated and fluorinated compounds in the pharmaceutical industry, specifically for manufacturing non-steroidal anti-inflammatory drugs. The research underscores challenges in synthesis due to the high cost and toxicity of certain reagents, suggesting an ongoing need for developing more practical and cost-effective synthetic routes (Qiu et al., 2009).

Environmental Impact and Toxicology

The environmental impact of brominated compounds, particularly as contaminants in flame retardants, has been extensively reviewed. These studies discuss the formation of toxic by-products during combustion, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), highlighting the environmental and health risks associated with brominated flame retardants. The toxicological profiles of these compounds show similarities to their chlorinated counterparts, indicating potential risks to human health and ecosystems (Mennear & Lee, 1994; Birnbaum, Staskal, & Diliberto, 2003).

Pharmacological Activities

Research on compounds with structural similarities to this compound, such as Gallic acid and Vanillic acid, reveals significant anti-inflammatory and antioxidant properties. These studies suggest potential applications in treating inflammation-related diseases and in the development of pharmaceuticals targeting oxidative stress (Bai et al., 2020; Ingole et al., 2021).

Analytical and Industrial Applications

The development and optimization of analytical methods for determining antioxidant activity highlight the importance of phenolic compounds in various industries. These methods are crucial for assessing the antioxidant capacity of complex samples, which may include compounds like this compound in their formulations. The review emphasizes the need for accurate and efficient analytical techniques to support research and development in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 3-Bromo-5-fluoro-2-methoxybenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structure, we can infer that it might undergo reactions at the benzylic position . This could involve free radical reactions, nucleophilic substitution, or oxidation .

Biochemical Pathways

Benzoic acid derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and receptor binding .

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

Benzoic acid derivatives can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its solubility, stability, and reactivity .

特性

IUPAC Name |

3-bromo-5-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHOLDZRDCHUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)

![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)

![6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3226331.png)